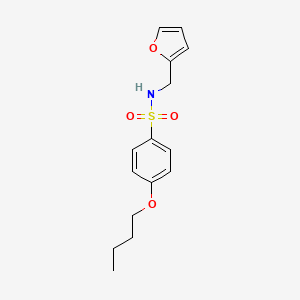

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Description

4-Butoxy-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a butoxy group at the para position and a furan-2-ylmethyl moiety attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often modulated by substituent groups .

Properties

IUPAC Name |

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-2-3-10-19-13-6-8-15(9-7-13)21(17,18)16-12-14-5-4-11-20-14/h4-9,11,16H,2-3,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAERDDRBMHRZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Biological Activity Overview

Recent studies have indicated that benzenesulfonamide derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in various in vivo models.

- Antimicrobial Activity : It demonstrates efficacy against several bacterial strains.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals.

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit carrageenan-induced paw edema in rats. The percentage inhibition at different time intervals was reported as follows:

| Time (hours) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This indicates a strong potential for the compound as an anti-inflammatory agent, comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| B. subtilis | 6.63 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These results highlight the compound's broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Antioxidant Activity

The antioxidant properties were evaluated using standard assays where the compound's IC50 values were compared to Vitamin C, a well-known antioxidant:

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.3287 |

| Vitamin C | 0.2090 |

The close IC50 values suggest that the compound exhibits significant antioxidant activity, potentially reducing oxidative stress in biological systems .

Study on Inflammation

In a controlled study involving rats, the application of the compound resulted in a marked reduction in inflammation markers when compared to untreated controls. The study concluded that the mechanism of action likely involves inhibition of pro-inflammatory cytokines .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of various benzenesulfonamide derivatives, including our target compound. The findings indicated that modifications to the sulfonamide structure could enhance antibacterial activity against resistant strains, suggesting avenues for further research and optimization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The butoxy group in the target compound distinguishes it from analogs with smaller substituents (e.g., methyl or chloro groups). For example:

- N-(Furan-2-ylmethyl)-4-methylbenzenesulfonamide derivatives (e.g., 4-Methyl-N-((5-methylfuran-2-yl)methyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) exhibit lower molecular weight and higher polarity due to the methyl group, which may enhance aqueous solubility compared to the butoxy-substituted analog .

Table 1: Substituent-Driven Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.